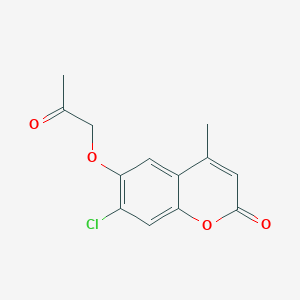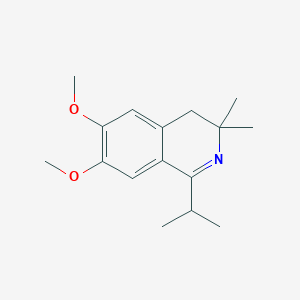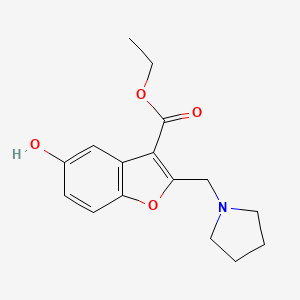
(16E)-16-(1H-pyrrol-2-ylmethylidene)androstan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, including the formation of the pyrrole ring and the cyclopenta[a]phenanthrene core. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions, followed by cyclization and further functionalization to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 10,13-DIMETHYL-17-[(2R,3E,5S)-5-METHYL-3-HEPTEN-2-YL]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-OL
- 10,13-DIMETHYL-17-[(2R)-4-(6-METHYL-1H-BENZIMIDAZOL-2-YL)-2-BUTANYL]HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE
Uniqueness
10,13-DIMETHYL-16-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific structural features, such as the presence of both a pyrrole ring and a cyclopenta[a]phenanthrene core.
Propiedades
Fórmula molecular |
C24H33NO |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(16E)-10,13-dimethyl-16-(1H-pyrrol-2-ylmethylidene)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H33NO/c1-23-11-4-3-6-17(23)8-9-19-20(23)10-12-24(2)21(19)15-16(22(24)26)14-18-7-5-13-25-18/h5,7,13-14,17,19-21,25H,3-4,6,8-12,15H2,1-2H3/b16-14+ |
Clave InChI |
XQGICSGOYOKZIM-JQIJEIRASA-N |
SMILES isomérico |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CN5)/C4=O)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CN5)C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)




![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)

![3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(1-hydroxybutan-2-yl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14948332.png)
